Tivirapine Wild-Type HIV-1 Potency (EC50 = 4 nM) Compared with Nevirapine (Median EC50 = 63 nM)
Tivirapine demonstrates an EC50 value of 4 nM against HIV-1-induced cytopathic effects in cell culture [1]. For comparison, nevirapine exhibits a median EC50 value of 63 nM (range 14-302 nM, n=29) against a broad panel of HIV-1 group M clinical isolates encompassing clades A, B, C, D, F, G, H, and circulating recombinant forms CRF01_AE, CRF02_AG, and CRF12_BF replicating in human embryonic kidney 293 cells [2]. This represents an approximate 16-fold difference in median potency under their respective assay conditions, establishing tivirapine as the more potent of the two first-generation NNRTIs in wild-type HIV-1 antiviral assays.
| Evidence Dimension | Antiviral potency against wild-type HIV-1 (EC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Nevirapine: median 63 nM (range 14-302 nM) |
| Quantified Difference | Approximately 16-fold higher potency for tivirapine (median comparison) |
| Conditions | Tivirapine: HIV-1-induced cytopathic effect assay, unspecified cell line [1]; Nevirapine: HIV-1 group M clinical isolates (n=29), human embryonic kidney 293 cells [2] |
Why This Matters
This substantial potency differential makes tivirapine a more analytically sensitive tool compound for wild-type HIV-1 inhibition studies, particularly in high-throughput screening contexts where assay windows may be constrained and lower compound concentrations are advantageous for minimizing solvent or vehicle interference.
- [1] Ding J, et al. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors. Nat Struct Biol. 1995 May;2(5):407-15. PMID: 7664097 (as cited in PeptideDB and MedChemExpress product entries). View Source
- [2] Nevirapine FDA Package Insert (Mylan Pharmaceuticals Inc.). Revised 2024. Median EC50 63 nM (range 14-302 nM) against HIV-1 group M clinical isolates. View Source
